Benzenediazonium, 4-carboxy-, chloride
Overview
Description
Benzenediazonium, 4-carboxy-, chloride is an organic compound with the molecular formula C7H5ClN2O2. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (R-N2+). This compound is of significant interest due to its various applications in organic synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenediazonium, 4-carboxy-, chloride is typically synthesized from aniline derivatives. The preparation involves the reaction of 4-aminobenzoic acid with nitrous acid under cold conditions (0-5°C). The nitrous acid is usually generated in situ by mixing sodium nitrite (NaNO2) with hydrochloric acid (HCl) .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenediazonium, 4-carboxy-, chloride undergoes various substitution reactions where the diazonium group is replaced by other functional groups.
Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions:
Copper(I) chloride (CuCl): Used for chlorination.
Copper(I) bromide (CuBr): Used for bromination.
Potassium iodide (KI): Used for iodination.
Phenols and aromatic amines: Used in azo coupling reactions.
Major Products:
Chlorobenzene, bromobenzene, and iodobenzene: Products of substitution reactions.
Azo dyes: Products of coupling reactions.
Scientific Research Applications
Benzenediazonium, 4-carboxy-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 4-carboxy-, chloride primarily involves its ability to form reactive intermediates that can participate in various chemical reactions. The diazonium group (N2+) is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the carboxylic acid group.
4-Nitrobenzenediazonium chloride: Contains a nitro group instead of a carboxylic acid group.
4-Methoxybenzenediazonium chloride: Contains a methoxy group instead of a carboxylic acid group.
Uniqueness: Benzenediazonium, 4-carboxy-, chloride is unique due to the presence of the carboxylic acid group, which can influence its reactivity and solubility. This functional group allows for additional reactions and applications, particularly in the synthesis of more complex molecules and in biological systems .
Properties
IUPAC Name |
4-carboxybenzenediazonium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMLYBBTSMLQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+]#N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448376 | |
Record name | Benzenediazonium, 4-carboxy-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17405-00-4 | |
Record name | Benzenediazonium, 4-carboxy-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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